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Compound Name:
2-Ethyl-1,3-dioxoisoindoline-5-

carboxylic acid

Cat. No.: B144651 Get Quote

A Comprehensive Spectroscopic Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic Acid
and its Analogs

This guide presents a detailed spectroscopic analysis of 2-Ethyl-1,3-dioxoisoindoline-5-
carboxylic acid. Due to the limited availability of direct experimental spectra for this specific

compound in public databases, this report combines predicted data based on its chemical

structure with experimental data from closely related analogs for a comprehensive comparison.

This approach allows for a robust understanding of its spectroscopic characteristics. The

comparative compounds selected are Phthalimide, the parent heterocyclic compound, and N-

Ethylphthalimide, which isolates the spectroscopic contribution of the N-ethyl group.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Ethyl-1,3-dioxoisoindoline-
5-carboxylic acid (predicted) and its structural analogs, Phthalimide and N-Ethylphthalimide

(experimental).

Table 1: ¹H NMR Spectral Data
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the hydrogen

environments within a molecule. The predicted chemical shifts for 2-Ethyl-1,3-
dioxoisoindoline-5-carboxylic acid are influenced by the electron-withdrawing effects of the

carbonyl and carboxylic acid groups, and the electronic environment of the aromatic ring.
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Compound
Aromatic
Protons (δ,
ppm)

N-CH₂
Protons (δ,
ppm)

CH₃
Protons (δ,
ppm)

Other
Protons (δ,
ppm)

Solvent

2-Ethyl-1,3-

dioxoisoindoli

ne-5-

carboxylic

acid

(Predicted)

~8.3 (s, 1H,

H-4), ~8.1 (d,

1H, H-6),

~7.9 (d, 1H,

H-7)

~3.7 (q, 2H) ~1.2 (t, 3H)
~11-13 (br s,

1H, -COOH)
DMSO-d₆

Phthalimide[1

]
7.85 (s, 4H) - -

11.38 (br s,

1H, -NH)[1]
DMSO-d₆

N-

Ethylphthalim

ide

7.8-7.9 (m,

4H)
3.6 (q, 2H) 1.1 (t, 3H) - CDCl₃

Table 2: ¹³C NMR Spectral Data
¹³C NMR spectroscopy details the carbon framework of the molecules. The predicted shifts for

the target compound reflect the deshielding effects of the carbonyl and carboxyl groups on the

adjacent carbon atoms.
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Compoun
d

Aromatic
C (δ,
ppm)

C=O (δ,
ppm)

N-CH₂ (δ,
ppm)

CH₃ (δ,
ppm)

Other C
(δ, ppm)

Solvent

2-Ethyl-

1,3-

dioxoisoind

oline-5-

carboxylic

acid

(Predicted)

~135 (C-

7a), ~133

(C-5), ~132

(C-3a),

~129 (C-6),

~124 (C-7),

~123 (C-4)

~167.5,

~167.0
~35 ~13

~166 (-

COOH)
DMSO-d₆

Phthalimid

e

134.5

(CH),

132.0 (C),

123.3 (CH)

168.0 - - - DMSO-d₆

N-

Ethylphthal

imide

133.8

(CH),

131.9 (C),

123.1 (CH)

167.8 34.5 12.9 - CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Compound Key IR Absorptions (cm⁻¹)

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

(Predicted)

O-H Stretch (Carboxylic Acid): 3300-2500

(broad), C-H Stretch (Aromatic & Aliphatic):

3100-2850, C=O Stretch (Carboxylic Acid):

~1710, C=O Stretch (Imide): ~1770

(asymmetric) and ~1715 (symmetric), C-N

Stretch: ~1300, O-H Bend: 1440-1395 and 950-

910

Phthalimide[2]

N-H Stretch: ~3200 (broad), C-H Stretch

(Aromatic): ~3050, C=O Stretch (Imide): ~1770

(asymmetric) and ~1745 (symmetric), C-N

Stretch: ~1310

N-Ethylphthalimide

C-H Stretch (Aromatic & Aliphatic): 3100-2850,

C=O Stretch (Imide): ~1770 (asymmetric) and

~1710 (symmetric), C-N Stretch: ~1340

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Predicted m/z
for [M+H]⁺

Predicted m/z
for [M-H]⁻

2-Ethyl-1,3-

dioxoisoindoline-

5-carboxylic

acid[3][4]

C₁₁H₉NO₄ 219.19 220.06044[4] 218.04588[4]

Phthalimide C₈H₅NO₂ 147.13 148.0393 146.0248

N-

Ethylphthalimide
C₁₀H₉NO₂ 175.18 176.0706 -
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Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the purified solid compound is dissolved in approximately

0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically

0-12 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans

is usually required due to the lower natural abundance of ¹³C. A longer relaxation delay may

be necessary for the observation of quaternary carbons.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal.[5] A background spectrum of the clean, empty ATR crystal is recorded first.

Subsequently, the sample spectrum is acquired. The final spectrum is typically presented in

terms of transmittance or absorbance versus wavenumber (cm⁻¹).[5][6]

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile), often with the addition of a small amount of an acid (like
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formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion

mode) to promote ionization.[7] The typical concentration is in the low micromolar range.[8]

Data Acquisition: The sample solution is introduced into the ESI source, where a high voltage

is applied to create a fine spray of charged droplets.[9] The solvent evaporates, and the

resulting gas-phase ions are directed into the mass analyzer. The mass analyzer separates

the ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.

[9]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

organic compound.
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Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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